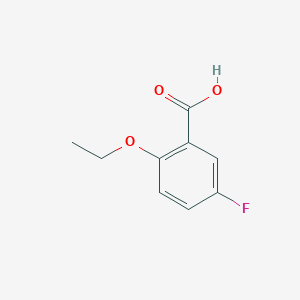

2-Ethoxy-5-fluorobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Fluorinated Aromatic Compounds

As a derivative of benzoic acid, 2-ethoxy-5-fluorobenzoic acid belongs to a large and versatile family of compounds that are fundamental to organic chemistry. Benzoic acids, characterized by a carboxyl group attached to a benzene (B151609) ring, are known for their acidic properties and their utility as precursors in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials.

The presence of a fluorine atom places this compound within the expanding realm of fluorinated aromatic compounds. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development and application of fluorinated compounds across various scientific disciplines.

Significance of Fluorine and Ethoxy Moieties in Chemical Reactivity and Biological Perturbations

The ethoxy group, an ether linkage, also plays a significant role. It can influence the molecule's solubility and its steric profile, which can be crucial for its interaction with enzymes and receptors. The combination of the electron-withdrawing fluorine and the electron-donating (by resonance) ethoxy group creates a unique electronic environment on the aromatic ring, opening up diverse possibilities for further functionalization and derivatization.

Overview of Research Trajectories for Substituted Benzoic Acids

Research into substituted benzoic acids is a mature yet continually evolving field. Key areas of investigation include:

Pharmaceutical Development: Many substituted benzoic acids and their derivatives are biologically active and form the core of numerous drugs. Research is focused on synthesizing novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles.

Agrochemical Innovation: Substituted benzoic acids are integral to the development of new herbicides and pesticides. The goal is to create compounds with high potency against target organisms while minimizing environmental impact.

Materials Science: The unique electronic and self-assembly properties of certain substituted benzoic acids make them attractive for the design of liquid crystals, polymers, and other functional materials.

Synthetic Methodology: The development of new and efficient methods for the synthesis and functionalization of substituted benzoic acids remains an active area of research, driven by the need for molecular diversity in drug discovery and other applications.

Within this broader context, this compound represents a specific and promising platform for exploration, with its distinct combination of functional groups offering a wealth of opportunities for innovation.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of a compound are crucial for its application in research and synthesis. For this compound, these properties are influenced by its unique molecular structure.

| Property | Value |

| CAS Number | 445-93-2 bldpharm.coma2bchem.com |

| Molecular Formula | C₉H₉FO₃ bldpharm.coma2bchem.com |

| Molecular Weight | 184.16 g/mol bldpharm.com |

| Purity | Typically ≥95% |

| SMILES Code | O=C(O)C1=CC(F)=CC=C1OCC bldpharm.com |

This data is compiled from publicly available chemical supplier information and should be used for reference purposes. For research applications, it is recommended to consult the certificate of analysis provided by the supplier.

Synthesis of this compound

While specific, detailed industrial synthesis routes for this compound are often proprietary, its synthesis can be conceptually understood through established organic chemistry reactions. A plausible method involves the oxidation of the corresponding aldehyde.

For instance, 2-ethoxy-5-fluorobenzaldehyde (B1315432) can be oxidized to form this compound. This transformation is a common and generally high-yielding reaction in organic synthesis.

Another general approach for synthesizing fluorobenzoic acids involves nucleophilic fluorination. arkat-usa.orgresearchgate.net For example, a facile, transition-metal-free synthesis of fluorobenzoic acids can be achieved through the nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents. arkat-usa.org This method has even been adapted for the preparation of radiolabeled compounds, such as 2-[18F]-fluoro-5-nitrobenzoic acid, which is a testament to the versatility of this synthetic strategy. arkat-usa.org

Applications in Contemporary Research

This compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in various fields of research.

Organic Synthesis: Its reactive carboxylic acid group and the potential for further modification of the aromatic ring make it a versatile intermediate for creating a diverse range of organic compounds.

Pharmaceutical Research: The presence of both the fluorine atom and the ethoxy group makes this compound an attractive scaffold for the design of novel therapeutic agents. These functional groups can influence a molecule's biological activity and pharmacokinetic properties.

Chemical Industry: It can be utilized in the production of specialty chemicals and advanced materials.

The structural motifs present in this compound are found in various research compounds. For example, related structures have been investigated for their potential in developing new drugs and agrochemicals. ontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxy-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWNXYSDEOYKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 5 Fluorobenzoic Acid

Established Synthetic Routes to 2-Ethoxy-5-fluorobenzoic Acid

The synthesis of this compound is primarily achieved through well-planned, multi-step organic reactions that build upon commercially available fluorinated precursors.

Multi-Step Organic Reaction Sequences

A common and logical approach to synthesizing this compound involves the ethylation of a phenolic precursor. The Williamson ether synthesis is a cornerstone reaction for this transformation, providing a reliable method for forming the ether linkage. wikipedia.org

This process typically begins with 2-hydroxy-5-fluorobenzoic acid. The phenolic hydroxyl group is first deprotonated using a suitable base, such as sodium hydride, to form a more nucleophilic sodium phenoxide. This intermediate then reacts with an ethylating agent, like ethyl bromide or ethyl iodide, via a bimolecular nucleophilic substitution (SN2) mechanism to yield the target this compound. wikipedia.orgmasterorganicchemistry.com The SN2 pathway involves a backside attack by the nucleophile on the electrophilic carbon of the alkyl halide, proceeding through a concerted mechanism. wikipedia.org To ensure high yields, primary alkyl halides are preferred as they minimize competing elimination reactions. masterorganicchemistry.com

Alternatively, the synthesis can start with an ester of 2-hydroxy-5-fluorobenzoic acid, such as the methyl or ethyl ester. The ethylation is performed on the phenolic group as described, followed by a final hydrolysis step under basic conditions (e.g., using sodium hydroxide) to convert the ester back into the carboxylic acid. google.com

Table 1: Proposed Multi-Step Synthesis via Williamson Ether Synthesis

| Step | Reactant | Reagents | Product | Reaction Type |

|---|

Nucleophilic Substitution Approaches for Aromatic Fluorination

Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for introducing substituents onto an aromatic ring. However, for the synthesis of this compound, this approach is less common. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen) to activate the ring towards nucleophilic attack. Synthesizing the target molecule would likely involve starting with a precursor that already contains the fluorine atom, as direct fluorination via SNAr on an unactivated ring is challenging.

Oxidation Strategies for Carboxylic Acid Formation

Another potential, though less documented, synthetic strategy involves the oxidation of a corresponding alkyl-substituted precursor. In this hypothetical route, 2-ethoxy-5-fluorotoluene would be oxidized to form the carboxylic acid group. Methods for oxidizing alkyl chains on an aromatic ring to a carboxylic acid are well-established and often employ strong oxidizing agents like potassium permanganate (B83412) or nitric acid under elevated temperatures. francis-press.com This strategy is contingent on the availability and synthesis of the 2-ethoxy-5-fluorotoluene starting material.

Derivatization Strategies for this compound Scaffolds

The carboxylic acid functional group of this compound is a key site for chemical transformations, allowing for the synthesis of a wide array of derivatives, primarily esters and amides.

Esterification Reactions and Ester Derivatives

Ester derivatives of this compound can be prepared through several standard methods. The most direct route is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.

A more versatile method involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting intermediate, 2-ethoxy-5-fluorobenzoyl chloride, is a known compound available from commercial suppliers. chiralen.com This acyl chloride is highly electrophilic and reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to form the corresponding ester in high yield. prepchem.com

Table 2: Representative Esterification via Acyl Chloride Intermediate

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Amidation Reactions and Amide Derivatives

The synthesis of amides from this compound is a crucial transformation for creating compounds with potential biological activity. Similar to esterification, the most common and efficient pathway proceeds through the 2-ethoxy-5-fluorobenzoyl chloride intermediate. chiralen.com This acyl chloride reacts with a wide range of primary and secondary amines to form the corresponding N-substituted amides. The reaction is typically carried out in an inert solvent, often with a base like triethylamine to scavenge the generated HCl. hud.ac.uk Studies have shown that bio-based solvents like Cyrene™ can also be effective media for these types of reactions, with complete conversion often observed rapidly at room temperature. hud.ac.uk

In addition to the acyl chloride route, modern methods for direct amidation of carboxylic acids have been developed. These reactions utilize coupling reagents or catalysts, such as those based on boronic acids or niobium(V) oxide, to activate the carboxylic acid directly, bypassing the need to form the acyl chloride. researchgate.netresearchgate.net

Table 3: Synthesis of Amide Derivatives from 2-Ethoxy-5-fluorobenzoyl Chloride

| Reactant 1 | Amine | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Ethoxy-5-fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | N-phenyl-2-ethoxy-5-fluorobenzamide | >70% (analogous reaction) | hud.ac.uk |

| 2-Ethoxy-5-fluorobenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | N-benzyl-2-ethoxy-5-fluorobenzamide | >70% (analogous reaction) | hud.ac.uk |

Halogenation of the Aromatic Ring (e.g., Bromination)

The halogenation of the aromatic ring of this compound is a key transformation that introduces a halogen atom, which can serve as a handle for further functionalization. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the ethoxy group (-OEt), the fluorine atom (-F), and the carboxylic acid group (-COOH).

Directing Effects of Substituents:

Ethoxy Group (-OEt): This is a strongly activating, ortho-, para-directing group due to the resonance effect of the oxygen's lone pairs.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.

In the case of this compound, the positions ortho and para to the strongly activating ethoxy group are positions 3 and 6. The position para to the fluorine atom is position 2 (already occupied). The position meta to the carboxylic acid is position 3. Therefore, the directing effects of the ethoxy and carboxylic acid groups are synergistic, strongly favoring substitution at the 3-position. The fluorine at position 5 also directs ortho to itself, which would be positions 4 and 6.

Considering these combined influences, bromination is expected to occur regioselectively at the position most activated and sterically accessible. The primary product of bromination would be 4-bromo-2-ethoxy-5-fluorobenzoic acid.

Common brominating agents used for such transformations include N-bromosuccinimide (NBS) in the presence of an acid catalyst or bromine (Br₂) with a Lewis acid like iron(III) bromide (FeBr₃). The reaction conditions must be carefully controlled to prevent side reactions such as poly-bromination.

Table 1: Regioselectivity in the Bromination of this compound

| Substituent | Position | Directing Effect | Influence on Bromination |

|---|---|---|---|

| 2-Ethoxy | Ortho, Para | Activating | Directs to positions 3 and 6 |

| 5-Fluoro | Ortho, Para | Deactivating | Directs to positions 4 and 6 |

Interactive Data Table: Filter by substituent to see its directing effect.

Formation of Heterocyclic Compounds from the Carboxylic Acid Moiety

The carboxylic acid functional group of this compound is a versatile starting point for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science. openaccessjournals.com This transformation typically involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, ester, or amide, followed by cyclization reactions with appropriate binucleophilic reagents.

Examples of Heterocycle Synthesis:

Oxadiazoles: The carboxylic acid can be converted to a hydrazide by reacting it with hydrazine (B178648) hydrate. Subsequent reaction of the hydrazide with a dehydrating agent like phosphorus oxychloride can yield 1,3,4-oxadiazoles.

Thiadiazoles: Similarly, the hydrazide can be treated with a sulfur source, such as phosphorus pentasulfide, to form 1,3,4-thiadiazoles.

Pyrazoles: Reaction of the corresponding ester derivative with hydrazine can lead to the formation of pyrazolone (B3327878) rings.

Triazoles: The acid can be converted to an acyl azide, which can then undergo cycloaddition reactions to form triazole derivatives.

These synthetic strategies allow for the incorporation of the 2-ethoxy-5-fluorophenyl moiety into a diverse range of heterocyclic systems, enabling the exploration of their potential biological activities and material properties. openaccessjournals.comamazonaws.com

Decarboxylative Functionalization Pathways

Decarboxylative functionalization represents a modern synthetic strategy where the carboxylic acid group is extruded as carbon dioxide, leading to the formation of a new bond at its former position. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

For this compound, a potential pathway is decarboxylative fluorination. scispace.com This process would involve the conversion of the carboxylic acid to a derivative that can undergo radical decarboxylation, followed by trapping of the resulting aryl radical with a fluorine source. Photoredox catalysis is a common method to achieve this transformation under mild conditions. scispace.com This reaction would yield 1-ethoxy-4-fluorobenzene, effectively replacing the carboxylic acid group with another fluorine atom.

This strategy is part of a broader class of reactions that allows for the conversion of readily available carboxylic acids into a variety of other functional groups, offering a powerful tool for late-stage molecular diversification.

Green Chemistry Approaches in this compound Synthesis

Eco-Friendly Reaction Conditions and Reagents

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its precursors, several eco-friendly approaches can be considered.

One key area is the use of environmentally benign oxidizing agents. For instance, in the synthesis of fluorobenzoic acid precursors, Oxone (2KHSO₅·KHSO₄·K₂SO₄) can be employed as an inexpensive and environmentally safer alternative to traditional heavy-metal-based oxidants. researchgate.net

The choice of solvent is also critical. Utilizing water or other green solvents in place of volatile organic compounds (VOCs) can significantly reduce the environmental impact of a synthetic process. Furthermore, developing transition-metal-free synthetic routes, such as the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents, can avoid the toxicity and cost associated with metal catalysts. umn.eduarkat-usa.org

Atom Economy and Waste Reduction in Synthetic Pathways

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com

In the synthesis of this compound, pathways with high atom economy are desirable. Addition and rearrangement reactions, for example, inherently have 100% atom economy. jocpr.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.

Raw Material Sourcing: The availability and cost of starting materials are paramount. An ideal industrial process utilizes raw materials that are inexpensive and readily available. google.com

Process Safety and Conditions: Reaction conditions must be optimized for safety and efficiency on a large scale. This includes managing reaction temperatures and pressures to avoid hazardous conditions and the formation of undesirable byproducts. Mild reaction conditions are generally preferred as they require less energy and specialized equipment. google.com

Reaction Work-up and Purification: The purification process must be scalable. Methods like recrystallization are often preferred over chromatographic techniques, which can be costly and generate significant solvent waste on an industrial scale.

Waste Management: The disposal of byproducts and waste streams must be handled in an environmentally responsible and cost-effective manner. Process optimization should aim to minimize waste generation in line with green chemistry principles.

By carefully optimizing these parameters, a robust and efficient industrial process for the synthesis of this compound can be developed.

Development of High-Yield Synthetic Routes

Detailed, high-yield synthetic routes specifically for this compound are not extensively documented in publicly available scientific literature. General methodologies for the synthesis of related fluorinated and ethoxy-substituted benzoic acids often involve multi-step processes. These can include nucleophilic aromatic substitution reactions to introduce the fluorine or ethoxy group, followed by oxidation of a side chain or carboxylation of an arylmetallic intermediate to form the carboxylic acid moiety.

For analogous compounds, achieving high yields typically necessitates careful optimization of reaction conditions such as temperature, pressure, catalyst selection, and solvent choice. The purification of the final product is also a critical step in maximizing the isolated yield.

Implementation of Automated Systems and Continuous Flow Reactors

The application of automated systems and continuous flow reactors for the synthesis of this compound has not been specifically detailed in the reviewed literature. However, the broader field of fine chemical and pharmaceutical synthesis is increasingly adopting these technologies to improve efficiency, safety, and scalability.

Continuous flow chemistry, in particular, offers several advantages over traditional batch processing. mit.edu These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. rsc.orgresearchgate.net For the synthesis of a molecule like this compound, a continuous flow setup could potentially involve the sequential introduction of reagents into a series of interconnected reactors, with in-line purification steps to isolate the desired product. This approach can lead to higher throughput and more consistent product quality. mit.edu

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Ethoxy and Fluorine Substituents on Molecular Interactions and Reactivity

The reactivity of 2-Ethoxy-5-fluorobenzoic acid is governed by the interplay of the electronic properties of its three core components: the carboxylic acid group, the ethoxy substituent, and the fluorine atom. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion conjugate base. libretexts.org Generally, electron-withdrawing groups remove electron density from the aromatic ring, which stabilizes the negative charge of the carboxylate and increases the acidity of the benzoic acid. libretexts.org

The combination of a resonance-donating ethoxy group and an induction-withdrawing fluorine atom creates a unique electronic profile. The fluorine at the meta-position relative to the carboxyl group strongly enhances acidity through its -I effect. The ortho-ethoxy group's influence is more nuanced due to the "ortho-effect," where ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acid more than expected. libretexts.org This is attributed to a combination of steric and electronic factors. libretexts.org

Table 1: Electronic Effects of Substituents on Benzoic Acid Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

| -F | 5 (meta to -COOH) | Strong Electron-Withdrawing | Weak Electron-Donating | Deactivating |

| -OCH2CH3 | 2 (ortho to -COOH) | Moderate Electron-Withdrawing | Strong Electron-Donating | Activating |

The conformation of this compound is significantly influenced by steric interactions between the adjacent ethoxy and carboxylic acid groups. For ortho-substituted benzoic acids, the substituent can force the carboxylic acid group out of the plane of the benzene (B151609) ring to minimize steric strain. This disruption of planarity can affect the molecule's conjugation and, consequently, its electronic properties and acidity.

Studies on related ortho-substituted fluorobenzoic acids have shown that the size of the ortho substituent is a major factor in determining the molecular structure. nih.gov The ethoxy group is bulkier than a single atom like fluorine, suggesting a greater potential for steric hindrance with the carboxylic acid group. This steric repulsion can favor a conformation where the carboxyl group is twisted relative to the aromatic ring. For instance, in 2-fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid is not coplanar with the benzene ring, exhibiting a dihedral angle of approximately 20 degrees. A similar non-planar arrangement is likely for this compound.

Comparative Studies with Positional Isomers and Analogues

To better understand the unique properties of this compound, it is useful to compare it with its isomers and other related molecules.

The acidity of fluorobenzoic acids is highly dependent on the position of the fluorine atom. A well-documented phenomenon is the "ortho-effect," which causes 2-fluorobenzoic acid to be a stronger acid than its meta and para isomers, and even stronger than benzoic acid itself. libretexts.orgstackexchange.com This is attributed to the ortho-substituent forcing the carboxylic acid out of the plane of the ring, which reduces resonance stabilization of the acid form relative to the carboxylate anion, and potential stabilization of the anion by the nearby electronegative fluorine.

Table 2: Acidity of Benzoic Acid and Isomeric Fluorobenzoic Acids

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Fluorobenzoic Acid | 3.27 |

| 3-Fluorobenzoic Acid | 3.87 |

| 4-Fluorobenzoic Acid | 4.14 wikipedia.org |

Note: pKa values are approximate and can vary slightly with measurement conditions.

Applying this understanding to this compound and its positional isomer, 4-Ethoxy-2-fluorobenzoic acid, allows for predictions of their relative properties. In 4-Ethoxy-2-fluorobenzoic acid, the fluorine atom is in the ortho position, suggesting it will likely be a stronger acid due to the ortho-effect. The ethoxy group is in the para position, where its electron-donating resonance effect would be maximized, potentially counteracting the acid-strengthening effect of the fluorine to some degree. In this compound, the ethoxy group is ortho, contributing to the ortho-effect, while the fluorine is meta, where its strong inductive effect effectively increases acidity without an opposing resonance effect relative to the carboxyl group.

Replacing the fluorine atom in this compound with other halogens (Cl, Br, I) would alter the molecule's properties based on the halogen's size and electronegativity. While all halogens are electron-withdrawing inductively, their effectiveness decreases down the group (F > Cl > Br > I). libretexts.org Therefore, the chloro- and bromo-analogues are expected to be less acidic than the fluoro-analogue. Additionally, the larger atomic size of chlorine and bromine would increase steric hindrance with the adjacent carboxylic acid group if placed in the ortho position, further influencing conformation. nih.govlibretexts.org

Similarly, modifying the alkoxy group (e.g., from ethoxy to methoxy (B1213986) or isopropoxy) would primarily impact the steric environment around the carboxylic acid. A smaller methoxy group would reduce steric strain, potentially allowing for greater planarity. A bulkier isopropoxy group would increase steric clash, likely resulting in a larger dihedral angle between the carboxylic acid and the benzene ring. These steric changes can, in turn, influence the electronic communication between the substituents and the carboxylic acid group, thereby modulating the compound's reactivity and acidity. mdpi.com

Molecular Scaffold Utility in Diversified Chemical Space

The this compound structure represents a valuable molecular scaffold for the development of new chemical entities. The substituted benzoic acid motif is a common feature in many biologically active compounds. The presence of three distinct functional points—the carboxylic acid, the ethoxy group, and the fluorine atom—allows for diverse chemical modifications.

The carboxylic acid can be converted into esters, amides, or other functional groups, enabling the exploration of a wide range of chemical space. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, or modulate bioavailability. Its inclusion in the scaffold is a strategic design element. The ethoxy group provides another point for modification or can be used to fine-tune the molecule's lipophilicity and steric profile.

For example, related fluorobenzoate scaffolds have been utilized in the design of novel herbicides, demonstrating the utility of this chemical framework in agrochemicals. dntb.gov.ua The strategic placement of halogen and alkoxy substituents on a benzoic acid ring is a proven approach for creating libraries of compounds for screening in drug discovery and materials science. The specific substitution pattern of this compound makes it a useful building block for generating diversified molecules with potential applications in various fields.

Design Principles for Novel Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic profiles. Key modifications often focus on the carboxylic acid, the ethoxy group, and the aromatic ring.

Alterations to the Ethoxy Group: The ethoxy group at the 2-position plays a significant role in defining the steric and electronic environment of the scaffold. Modifications to this group, such as increasing or decreasing the alkyl chain length (e.g., from methoxy to propoxy), can probe the size of the binding pocket. The introduction of unsaturation or cyclic moieties in place of the ethyl group can also be explored to impart conformational rigidity.

A hypothetical SAR study on a series of this compound amides against a generic enzyme target could yield data such as that presented in the following table:

| Compound | R Group (Amide) | IC₅₀ (µM) | LogP |

| 1 | -NH₂ | 15.2 | 1.8 |

| 2 | -NHCH₃ | 10.5 | 2.1 |

| 3 | -N(CH₃)₂ | 12.8 | 2.4 |

| 4 | -NH-phenyl | 5.1 | 3.5 |

| 5 | -NH-benzyl | 2.3 | 3.9 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, a preliminary SAR can be deduced. The introduction of a hydrophobic phenyl or benzyl (B1604629) group on the amide nitrogen appears to enhance inhibitory activity, suggesting a hydrophobic binding pocket in the target enzyme. This type of systematic study allows for the rational design of more potent derivatives.

Scaffold Modification for Specific Research Objectives

Scaffold modification, including the concept of "scaffold hopping," is a powerful strategy to discover novel chemotypes with similar biological activities but potentially improved properties. This approach involves replacing the central core of a molecule while retaining the spatial arrangement of key functional groups responsible for biological activity.

For the this compound scaffold, a scaffold hop could involve replacing the benzoic acid core with a bioisosteric equivalent. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response. For example, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid, which are common carboxylic acid bioisosteres. This can lead to derivatives with altered pKa values, metabolic stability, and target interactions.

Another approach to scaffold modification is ring-closing or ring-opening strategies. For instance, the ethoxy and carboxylic acid groups could be incorporated into a new ring system to create a bicyclic derivative. This would significantly alter the three-dimensional shape of the molecule and could lead to novel interactions with a biological target.

The table below illustrates a hypothetical scaffold hopping approach, where the benzoic acid core is replaced with other acidic scaffolds, and the potential impact on a key property like cell permeability is noted.

| Scaffold | Key Functional Groups Retained | Predicted Cell Permeability |

| This compound | Ethoxy, Fluoro, Carboxylic Acid | Moderate |

| 5-(2-Ethoxy-5-fluorophenyl)tetrazole | Ethoxy, Fluoro, Tetrazole (acid mimic) | Potentially Improved |

| 2-Ethoxy-5-fluorobenzohydroxamic acid | Ethoxy, Fluoro, Hydroxamic acid (acid mimic) | Variable |

| 6-Ethoxy-3-fluorobenzisoxazole | Ethoxy, Fluoro (rearranged in a new bicyclic core) | Potentially Improved |

This is a hypothetical data table for illustrative purposes.

These scaffold modification strategies are essential for navigating beyond the initial chemical space of the parent compound to identify novel derivatives with optimized properties for specific research objectives, such as improved efficacy, reduced off-target effects, or enhanced bioavailability.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-Ethoxy-5-fluorobenzoic acid at the atomic level. These methods allow for the precise determination of molecular geometry and the distribution of electrons, which are fundamental to understanding the compound's reactivity and interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the three-dimensional arrangement of atoms and the electronic landscape of molecules with high accuracy. For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to find the most stable molecular conformation (geometry optimization). nih.govnih.govmdpi.com This process minimizes the energy of the molecule to reveal key structural parameters.

Interactive Table: Illustrative Optimized Geometrical Parameters of a Substituted Benzoic Acid Derivative (DFT/B3LYP)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Dihedral Angle | O=C-O-H | ~0° or ~180° |

Note: This data is representative of typical substituted benzoic acids and is for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical method used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.dewikipedia.org This analysis provides insights into the bonding nature, hybridization, and intramolecular interactions within this compound.

NBO analysis can quantify the electron density on each atom (natural population analysis), revealing the electronic effects of the electron-withdrawing fluorine atom and the electron-donating ethoxy group. It also details hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contribute to the molecule's stability. uni-muenchen.de For instance, interactions between the lone pairs of the oxygen atoms and the π* orbitals of the benzene (B151609) ring can be quantified.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.netwikipedia.orgyoutube.comlibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the presence of the electron-donating ethoxy group would be expected to raise the HOMO energy, while the electron-withdrawing fluorine and carboxylic acid groups would lower the LUMO energy. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

Interactive Table: Representative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Electron Donor |

| LUMO | -1.2 | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of Stability |

Note: These values are hypothetical and serve to illustrate the outputs of an FMO analysis.

Spectroscopic Property Predictions and Interpretations (Theoretical)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can be performed and compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.netrsc.orgucl.ac.uk

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various functional groups, such as the C=O stretch of the carboxylic acid, the C-F stretch, and the C-O stretches of the ethoxy group. A comparison between the calculated and experimental spectra can provide a high degree of confidence in the structural assignment. researchgate.net Often, a scaling factor is applied to the calculated frequencies to account for systematic errors in the theoretical methods. researchgate.net

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.comresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While no specific molecular docking studies featuring this compound were identified in the literature, the general methodology can be described. In a typical docking simulation, the 3D structure of this compound, obtained from geometry optimization, would be placed in the binding site of a target protein. The software then explores various binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.govresearchgate.net

The results of a docking study can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues, while the fluorinated benzene ring can participate in hydrophobic and aromatic stacking interactions. The ethoxy group can also engage in hydrophobic interactions. These predicted interactions are vital for understanding the specificity of the ligand for its target and for guiding the design of more potent analogs. nih.gov

Interactive Table: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Value/Description |

| Protein Target | Example: Carbonic Anhydrase |

| Binding Affinity (Score) | -7.5 kcal/mol |

| Key Interacting Residues | His94, Thr199, Val121 |

| Types of Interactions | Hydrogen bond (with COOH), Hydrophobic interactions (with phenyl ring) |

Note: This table is a representative example of docking results and is not based on actual experimental or computational data for this compound.

Elucidation of Enzyme-Substrate or Receptor-Agonist/Antagonist Interactions

The carboxylic acid group is a common feature in many enzyme inhibitors and receptor antagonists, often forming crucial hydrogen bonds or salt bridges with amino acid residues in the active site. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes. The ethoxy group can engage in hydrophobic interactions, while the fluorine atom can form hydrogen bonds or halogen bonds, potentially enhancing binding affinity and selectivity.

Molecular docking simulations for analogous compounds, such as fluorobenzoic acid derivatives, have been used to explore their potential as inhibitors for various enzymes. These studies help in understanding how the position and nature of substituents on the benzoic acid ring influence binding. For this compound, docking studies could elucidate its potential as an inhibitor for enzymes where substituted benzoic acids are known to be active. Such studies would involve preparing a 3D model of the compound and docking it into the crystal structure of a target protein to predict binding modes and energies.

In-Silico ADMET Prediction for Research Compound Prioritization

In-silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery, allowing for the prioritization of compounds with favorable pharmacokinetic profiles. nih.govnih.gov These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's physicochemical properties with its biological activity. nih.gov

For this compound, various ADMET parameters can be predicted using computational models. These predictions are based on its calculated physicochemical properties.

These in-silico predictions serve as a preliminary assessment. While they suggest that this compound has a generally favorable profile for a research compound, experimental validation is essential.

Crystal Structure Prediction and Analysis (e.g., Hirshfeld Surface Analysis for Co-crystals)

While the specific crystal structure of this compound has not been reported in the searched literature, computational methods can predict its likely crystal packing and intermolecular interactions. Crystal structure prediction is a computationally intensive process that explores possible packing arrangements to find the most thermodynamically stable forms.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule within its crystal environment, allowing for the identification of close contacts and the nature of the interactions. For related compounds, such as co-crystals of 4-fluorobenzoic acid with other molecules, Hirshfeld analysis has been employed to detail the hydrogen bonding and other intermolecular forces that stabilize the crystal structure. eurjchem.com

For this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:

O-H···O Hydrogen Bonds: The carboxylic acid groups are expected to form strong hydrogen bonds, typically resulting in dimeric structures which are common for benzoic acid derivatives.

C-H···O and C-H···F Interactions: The ethoxy group and the aromatic ring can participate in weaker C-H···O and C-H···F hydrogen bonds, further stabilizing the crystal packing.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-fluorobenzoic acid |

Research Applications in Materials Science

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the structure, pore size, and functional properties of the resulting MOF. 2-Ethoxy-5-fluorobenzoic acid is categorized commercially as a MOF ligand, indicating its intended use in this field bldpharm.combldpharm.com.

The incorporation of fluorine atoms into the organic linkers of MOFs is a well-established strategy to impart specific properties to the final material mdpi.com. Research has shown that fluorinated modulators, such as 2-fluorobenzoic acid, can direct the formation of specific metal cluster nodes, particularly with rare-earth elements, which are desirable for their unique electronic and magnetic properties mdpi.comchemrxiv.orgresearchgate.net. The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker react in a solvent under controlled temperature and pressure to form the crystalline framework researchgate.netnih.govrsc.org. While specific literature detailing the synthesis of a MOF using this compound as the primary linker is not available, its structural similarity to other fluorinated benzoic acids used in MOF synthesis suggests its potential role in creating novel frameworks mdpi.comchemrxiv.orgresearchgate.net. The presence of both the electron-donating ethoxy group and the electron-withdrawing fluorine atom offers a unique electronic profile that could influence the coordination chemistry and the resulting MOF topology.

Functional Additives in Advanced Materials (e.g., Perovskite Solar Cells)

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. However, issues related to defect states and long-term stability remain significant hurdles. The introduction of functional additives into the perovskite layer is a powerful strategy to address these challenges.

Research on additives for perovskite solar cells has shown that molecules with specific functional groups can passivate defects and enhance stability. A systematic investigation into fluorinated benzoic acids as additives for MAPbI₃-based PSCs revealed that these molecules can interact with the perovskite structure in multiple beneficial ways elsevierpure.comresearchgate.net. The carboxylic acid group can chelate with uncoordinated lead ions (Pb²⁺), which are a primary source of performance-degrading defects elsevierpure.comresearchgate.netresearchgate.net. Simultaneously, the functional groups on the benzene (B151609) ring can form hydrogen bonds with the organic cations (e.g., methylammonium) in the perovskite lattice elsevierpure.comresearchgate.net.

Given its structure, this compound possesses the necessary functional groups to perform these roles. The carboxylic acid can act as a Lewis base to coordinate with Pb²⁺ defects, while the oxygen of the ethoxy group and the fluorine atom can act as hydrogen bond acceptors mdpi.comrsc.orgkinampark.com. These non-covalent interactions help to stabilize the perovskite structure, reduce ion migration, and passivate charge traps at the surface and grain boundaries of the perovskite film elsevierpure.comrsc.orgrsc.org.

Table 1: Potential Interactions of this compound in Perovskite Films

| Functional Group | Potential Interaction | Benefit in Perovskite Solar Cells |

|---|---|---|

| Carboxylic Acid (-COOH) | Chelation with Pb²⁺ ions | Passivation of defects, reduction of non-radiative recombination elsevierpure.comresearchgate.net |

| Ethoxy Group (-OCH₂CH₃) | Hydrogen bonding | Stabilization of the perovskite lattice elsevierpure.commdpi.com |

The use of additives like fluorinated benzoic acids has a profound effect on the crystallization process of the perovskite film elsevierpure.comresearchgate.net. Studies have shown that these additives can increase the activation energy for perovskite nucleation. This leads to slower, more controlled crystal growth, resulting in films with larger grain sizes and fewer grain boundaries elsevierpure.comresearchgate.net. A reduction in grain boundaries is highly desirable as these are often sites for charge recombination.

By passivating defects and improving the crystalline quality, these additives significantly enhance the electronic properties of the perovskite layer. The reduction in defect density leads to a decrease in non-radiative recombination, which in turn increases the photoluminescence quantum yield and the charge carrier lifetime elsevierpure.comresearchgate.net. Consequently, solar cell devices incorporating these additives exhibit higher power conversion efficiencies (PCE) and improved stability under humidity, thermal stress, and continuous illumination elsevierpure.comresearchgate.netrsc.org. For example, PSCs with a pentafluorobenzoic acid additive achieved a PCE of 20.50% and retained 80% of their initial efficiency after approximately 100 days in a humid environment elsevierpure.com. This demonstrates the significant potential for molecules like this compound to act as effective additives in high-performance perovskite solar cells.

Polymer Chemistry and Specialty Chemical Production

Halogenated benzoic acid derivatives are recognized as crucial building blocks in organic synthesis, serving as versatile intermediates for the creation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals bldpharm.comsmolecule.comgoogle.com. The unique substitution pattern of this compound, with its combination of ethoxy and fluorine groups, provides distinct chemical properties and reactivity smolecule.com.

This compound is a valuable precursor for synthesizing a variety of more complex organic molecules. Its reactive sites allow for numerous functional group transformations, potentially leading to the development of novel materials with specific properties smolecule.com. In polymer science, such functionalized monomers can be incorporated into polymer chains to tailor the properties of the final material. For instance, the presence of fluorine can enhance thermal stability and chemical resistance, while the ethoxy group can influence solubility and processing characteristics. A patent has listed this compound as a reactant in the synthesis of tetraaza-cyclopenta[a]indenyl derivatives, highlighting its role as an intermediate in the production of complex specialty chemicals google.com. While detailed studies on its direct polymerization are scarce, its role as a foundational molecule for creating functional polymers and specialty chemicals is well-established within the broader context of synthetic chemistry bldpharm.combldpharm.comsmolecule.com.

Monomer or Intermediate Roles in Polymer Synthesis

This compound is identified as a material building block and an organic monomer, particularly for Covalent Organic Frameworks (COFs). bldpharm.com Its structural characteristics, including the presence of a carboxylic acid group, enable it to participate in polymerization reactions. Halogenated benzoic acid derivatives, such as this compound, are considered versatile building blocks for creating more complex molecules. The carboxylic acid group can undergo reactions like esterification and amide bond formation, which are fundamental to the synthesis of polyesters and polyamides, respectively.

In polymer synthesis, the reactivity of the carboxylic acid group allows for the formation of long polymer chains. For instance, in the creation of polyesters, the carboxylic acid of this compound can react with a diol. Similarly, it can react with a diamine to form a polyamide. The presence of the fluorine and ethoxy groups on the benzene ring can influence the reactivity of the carboxylic acid and the properties of the resulting polymer.

While direct examples of homopolymers made exclusively from this compound are not prevalent in the reviewed literature, its role as a co-monomer or an intermediate is more common. For example, similar fluorinated aromatic acids are used in the synthesis of copolyesters to enhance properties like thermal stability. researchgate.net The compound can also act as an intermediate in multi-step syntheses of more complex monomers before their incorporation into a polymer structure. mallakindia.com

Modification of Polymer Properties

The incorporation of this compound into a polymer backbone can significantly modify the polymer's properties. The presence of the fluorine atom is particularly noteworthy. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance a polymer's thermal stability and chemical resistance. This is a desirable trait in high-performance polymers used in demanding applications.

Furthermore, the introduction of aromatic rings from the benzoic acid structure can increase the rigidity of the polymer chain, leading to a higher glass transition temperature (Tg). researchgate.net A higher Tg means the polymer can withstand higher temperatures before transitioning from a rigid, glassy state to a more flexible, rubbery state. This is exemplified in studies where triptycene-containing monomers, which also introduce rigid aromatic structures, were found to significantly increase the Tg of copolyesters. researchgate.net

The polarity introduced by the ethoxy and carboxylic acid groups, along with the fluorine atom, can also affect the surface properties of a polymer. Grafting molecules with polar and aromatic characteristics, such as benzoic acid derivatives, onto polymer surfaces can enhance properties like adhesion and printability. conicet.gov.ar While the specific grafting of this compound is not detailed, the principle of using such molecules to modify surface affinity for polar substances is well-established. conicet.gov.ar This modification is achieved by introducing functional groups that can interact more strongly with inks, coatings, or other materials.

Mechanistic Investigations in Biological and Medicinal Chemistry

Exploration of Molecular Mechanisms of Action

The biological activity of 2-Ethoxy-5-fluorobenzoic acid is underpinned by its ability to interact with and modulate the function of various molecular targets. These interactions can lead to the inhibition of enzymes, alteration of receptor signaling, and binding to essential biological macromolecules.

While direct studies on this compound are limited, research into related structures provides insight into potential enzymatic interactions.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov While specific data for this compound is not available, various aryl derivatives have been shown to inhibit AChE. nih.gov For example, certain benzoxazine (B1645224) and maleimide (B117702) derivatives exhibit inhibitory activity in the micromolar range, suggesting that the benzoic acid scaffold could be adapted for this purpose. nih.gov

Tryptophanase Inhibition: Tryptophanase is a bacterial enzyme that plays a role in biofilm formation. nih.gov Its inhibition is a target for developing new antibacterial agents. Studies on tryptophanase inhibitors have identified various compounds that act through different mechanisms, including competitive, noncompetitive, and uncompetitive inhibition. nih.gov While this compound itself has not been highlighted as a tryptophanase inhibitor, the broader class of aromatic compounds is of interest in this area.

Examples of Enzyme Inhibition by Related Compounds

| Enzyme | Inhibitor Class | Mechanism of Action | Significance |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Aryl derivatives (e.g., Benzoxazines) | Irreversible inhibition, interaction with key amino acid residues. nih.gov | Potential for developing treatments for neurodegenerative diseases. nih.gov |

| Tryptophanase (Tnase) | Quasi-substrates and synthetic compounds | Competitive, noncompetitive, or uncompetitive inhibition. nih.gov | Potential to prevent bacterial biofilm formation. nih.gov |

The interaction of small molecules with cellular receptors can trigger or block signaling pathways, leading to a physiological response.

5-HT1A Antagonism: The 5-HT1A receptor is a subtype of the serotonin (B10506) receptor involved in mood and anxiety. Antagonists of this receptor can increase the synaptic concentration of serotonin by blocking inhibitory autoreceptors. nih.gov This mechanism is a target for antidepressants and anxiolytics. nih.govdrugbank.com While direct evidence for this compound is lacking, the modulation of serotonergic systems is a recognized therapeutic strategy. nih.gov

Retinoic Acid Receptor (RAR) Agonism: Retinoic acid receptors are nuclear receptors that regulate gene expression involved in cell growth and differentiation. nih.gov Synthetic agonists for RARs, particularly specific isoforms like RARβ, are being investigated for metabolic diseases such as non-alcoholic fatty liver disease. nih.gov The general structure of benzoic acid derivatives is a feature of some known RAR modulators.

DNA Interaction: The ability of a compound to interact with DNA can have significant biological consequences. While specific studies detailing the interaction of this compound with DNA are not prominent, related fluorinated benzoic acid derivatives, such as 2-amino-5-fluorobenzoic acid, have been studied crystallographically, revealing potential for intermolecular interactions like hydrogen bonding and π–π stacking, which are fundamental to DNA binding. nih.govresearchgate.net

Antimicrobial Action Mechanisms

Derivatives of benzoic acid have long been recognized for their antimicrobial properties. Research into these mechanisms is vital for combating infectious diseases, particularly with the rise of antibiotic resistance.

The antimicrobial efficacy of benzoic acid derivatives often stems from their ability to interfere with essential microbial structures and functions.

Disruption of Cell Membranes: One proposed mechanism for the antibacterial action of phenolic acids is the disruption of the bacterial cell membrane. nih.gov The incorporation of these molecules into the phospholipid bilayer can disturb the van der Waals interactions between lipid chains, leading to a loss of membrane integrity and subsequent leakage of cellular components. nih.gov For instance, 4-Ethoxybenzoic acid has been shown to alter the cell membrane hydrophobicity of Staphylococcus aureus. nih.gov

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov Compounds that can inhibit biofilm formation are of great interest. 4-Ethoxybenzoic acid has been identified as an anti-biofilm agent, inhibiting up to 87% of S. aureus biofilm formation with minimal impact on bacterial viability. nih.gov This suggests a mechanism that interferes with the processes of bacterial adhesion and biofilm maturation rather than direct bactericidal action.

Antimicrobial Effects of Ethoxybenzoic Acid Analogs

| Compound | Microorganism | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Inhibition of biofilm formation (up to 87%). nih.gov | Alteration of cell membrane hydrophobicity. nih.gov |

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Synergistic effect with vancomycin (B549263) against biofilm-dwelling cells. nih.gov | Potentiation of antibiotic sensitivity. nih.gov |

The antimicrobial activity of benzoic acid derivatives is influenced by the type, number, and position of substituents on the benzene (B151609) ring. nih.gov

The presence of hydroxyl or methoxyl groups is known to be related to the antimicrobial action of phenolic compounds. nih.gov

A structure-activity analysis of various phenolic compounds related to ethyl-4-ethoxybenzoic acid identified 4-ethoxybenzoic acid as a potent anti-biofilm agent. nih.gov This highlights the importance of the ethoxy group at position 4 for this specific activity. The fluorine atom at position 5 and the ethoxy group at position 2 in this compound would likely confer distinct properties that could influence its interaction with microbial targets.

The mechanism of action often involves the diffusion of the undissociated acid across the cell membrane, which is more effective at a lower external pH. nih.gov

Biochemical Probe Development and Applications

The specific substitution pattern of fluorinated benzoic acids makes them suitable for development as biochemical probes to explore biological systems. The presence of fluorine, in particular, offers unique advantages for mechanistic and analytical studies. nih.gov

Fluorinated analogs of natural substrates, such as fluorobenzoic acids, are instrumental in elucidating metabolic pathways and understanding enzyme-substrate interactions. The carbon-fluorine bond is exceptionally stable, yet its strong electronegativity can significantly influence the reactivity of the molecule, making it an effective probe.

Research on the microbial degradation of fluorobenzoic acids has provided significant insights into catabolic pathways. For instance, studies using Pseudomonas species have shown that these bacteria can metabolize monofluorobenzoates, often leading to the release of fluoride (B91410) ions. cdnsciencepub.comnih.govasm.org The degradation of p-fluorobenzoic acid by a Pseudomonas species was found to proceed through key intermediates including 4-fluorocatechol (B1207897) and β-ketoadipic acid, revealing the enzymatic steps involved in dehalogenation and ring cleavage. cdnsciencepub.com In some cases, the fluorinated substrate can lead to the formation of dead-end metabolites, such as 2-fluoro-cis,cis-muconic acid, which helps to identify critical and rate-limiting steps in a metabolic pathway. nih.govasm.org

Furthermore, benzoic acid derivatives are studied as enzyme inhibitors to probe structure-activity relationships. A study on the inhibition of α-amylase by various benzoic acid derivatives demonstrated that the type and position of substituents on the benzene ring are critical for inhibitory activity. mdpi.com The analysis revealed that interactions are primarily governed by hydrogen bonding and hydrophobic forces, with specific residues in the enzyme's active site playing a key role. mdpi.com Such studies provide a framework for designing more potent and selective enzyme inhibitors.

Table 1: Inhibition of α-Amylase by Select Benzoic Acid Derivatives

| Compound | IC50 (mM) |

|---|---|

| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 |

| 2,5-dihydroxybenzoic acid | 0.298 |

| Gallic acid (3,4,5-trihydroxybenzoic acid) | 1.25 |

| Vanillic acid | 27.89 |

| Syringic acid | 44.81 |

Source: Data compiled from multiple studies on α-amylase inhibition. mdpi.com

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radioisotopes, with Fluorine-18 (¹⁸F) being the most widely used due to its favorable decay characteristics. acs.orgnih.gov Benzoic acid derivatives are valuable building blocks for the synthesis of ¹⁸F-labeled PET radiotracers. researchgate.net

The synthesis of a radiotracer like "[¹⁸F]this compound" would typically involve late-stage radiofluorination to maximize the incorporation of the short-lived isotope (half-life ≈ 109.8 minutes). acs.orgnih.gov Common strategies include:

Nucleophilic Aromatic Substitution (SNA_r_): This is the most common method for ¹⁸F-labeling. It involves reacting a precursor molecule containing a good leaving group (e.g., nitro, trimethylammonium) at the desired position with a source of [¹⁸F]fluoride, such as K[¹⁸F]F complexed with a cryptand (e.g., Kryptofix 222). The reaction is typically performed in a high-boiling point aprotic solvent.

Copper-Mediated Radiofluorination: For less activated aromatic systems, copper-mediated methods have been developed. These reactions can fluorinate precursors like boronic acid pinacol (B44631) esters, providing an alternative route to aryl fluorides. nih.gov

These methods allow for the efficient production of high specific activity radiotracers that can be used to visualize and quantify physiological processes in vivo, such as receptor density, enzyme activity, and metabolic flux, which is crucial in oncology, neurology, and drug development. nih.gov

Applications in Microbial Genetics (e.g., Genetic Marker Counterselection)

In microbial genetics, particularly in yeast, the ability to select against a genetic marker ("counterselection") is a powerful tool for gene deletion, plasmid shuffling, and genetic linkage analysis. Fluorinated derivatives of benzoic acid, specifically 2-amino-5-fluorobenzoic acid (also known as 5-fluoroanthranilic acid, 5-FAA), are used for the counterselection of the TRP1 gene in Saccharomyces cerevisiae. biorxiv.orgnih.govresearchgate.net

The TRP1 gene encodes the enzyme phosphoribosylanthranilate isomerase, which is part of the tryptophan biosynthesis pathway. The mechanism of counterselection relies on the metabolic conversion of 5-FAA into a toxic product by the enzymes of this pathway. biorxiv.orgresearchgate.net

Yeast cells with a functional TRP1 gene (Trp+) take up 5-FAA.

The enzymes of the tryptophan pathway process 5-FAA, converting it into toxic fluorinated analogs, such as 5-fluorotryptophan. biorxiv.org

The accumulation of this toxic antimetabolite leads to cell death.

Consequently, only cells that have lost the TRP1 gene (or other genes in the pathway like TRP3, TRP4, or TRP5) are resistant to 5-FAA and can grow on media containing it. nih.govresearchgate.net This allows for the direct selection of desired genetic modifications, significantly streamlining complex genetic engineering protocols in yeast.

Development of Novel Therapeutic Mechanisms based on Benzoic Acid Scaffolds

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. researchgate.netnih.govpreprints.org Its structural simplicity, stability, and the ability to be readily functionalized at multiple positions make it an ideal starting point for drug design. The introduction of substituents like ethoxy and fluoro groups can modulate pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. nbinno.comtandfonline.com

Antiviral Agents: Researchers have identified serinol-derived benzoic acid esters as a novel scaffold for inhibiting human adenovirus (HAdV) infections. nih.gov A series of synthesized compounds demonstrated potent inhibition of HAdV replication at low micromolar concentrations by targeting the expression of the E1A early gene. nih.gov

Table 2: Anti-HAdV Activity of Serinol-Benzoic Acid Ester Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 13 | 2.82 |

| Compound 14 | 5.35 |

| Compound 27 | 4.92 |

| Compound 32 | 3.54 |

Source: Antiviral activity against Human Adenovirus. nih.gov

Enzyme Inhibitors: The 2-(benzylsulfinyl)benzoic acid scaffold has been explored for the development of atypical, non-sulfonamide inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-related isoforms hCA IX and XII. tandfonline.com A large library of derivatives was synthesized, leading to the discovery of potent and selective hCA IX inhibitors, establishing robust structure-activity relationships for this scaffold. tandfonline.com

Table 3: Inhibition of Carbonic Anhydrase (hCA) Isoforms

| Compound | hCA IX Ki (µM) | hCA XII Ki (µM) |

|---|---|---|

| Compound 16 | 0.046 | >100 |

Source: Inhibition constants (Ki) for select 2-(benzylsulfinyl)benzoic acid derivatives. tandfonline.com

Antiparasitic Agents: Benzoic acid derivatives have also been investigated as inhibitors of the Trypanosoma cruzi trans-sialidase (TcTS), an enzyme crucial for the parasite that causes Chagas disease. The design strategy focuses on creating molecules that can interact with the enzyme's active site, particularly the arginine triad (B1167595) that binds the sialic acid substrate. mdpi.comsemanticscholar.org Several synthesized derivatives showed significant trypanocidal activity and inhibition of the TcTS enzyme. mdpi.com

This broad utility highlights the importance of the benzoic acid scaffold in developing new therapeutic mechanisms across diverse disease areas, from infectious diseases to oncology. researchgate.netnbinno.comglobalscientificjournal.com

Advanced Analytical Methodologies in 2 Ethoxy 5 Fluorobenzoic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular characterization of 2-Ethoxy-5-fluorobenzoic acid, with each technique offering unique insights into its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the ethoxy group protons are expected to appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a significantly downfield position. The carbon atoms of the benzene ring will show signals in the aromatic region, with their chemical shifts influenced by the attached ethoxy, fluoro, and carboxyl groups. The presence of the fluorine atom will cause C-F coupling, which further aids in signal assignment. The two carbons of the ethoxy group will appear in the upfield region of the spectrum. The analysis of both ¹H and ¹³C NMR spectra, including chemical shifts (δ) and coupling constants (J), allows for the complete assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on the analysis of similar structures and general NMR principles.

| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -COOH | > 10 | Broad Singlet |

| Aromatic-H | 6.9 - 7.8 | Multiplet | |

| -OCH₂CH₃ | ~4.1 | Quartet | |

| -OCH₂CH₃ | ~1.4 | Triplet | |

| ¹³C NMR | C=O | ~165-170 | Singlet |

| Aromatic C-F | ~155-160 | Doublet (¹JCF) | |

| Aromatic C-O, C-C | ~115-150 | Multiplets (including C-F couplings) | |

| -OCH₂- | ~64 | Singlet | |

| -CH₃ | ~14 | Singlet |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, formed through hydrogen bonding. A strong, sharp absorption band for the carbonyl (C=O) stretching of the carboxylic acid group is anticipated around 1700 cm⁻¹. Other key absorptions include C-O stretching vibrations for the ether and carboxylic acid functionalities, typically found in the 1200-1300 cm⁻¹ region, and the C-F stretching vibration, which gives a strong band in the 1200-1280 cm⁻¹ range.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring and the C=C bonds would be prominent in the Raman spectrum. Analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O Stretch | ~1700 | ~1700 |

| Aromatic | C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| Ether/Carboxylic Acid | C-O Stretch | 1200-1300 | Present |

| Fluoroaromatic | C-F Stretch | 1200-1280 | Present |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through analysis of its fragmentation patterns. The molecular formula of the compound is C₉H₉FO₃, which corresponds to a molecular weight of 184.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184. The fragmentation of benzoic acids typically involves the loss of small, stable molecules or radicals. Common fragmentation pathways for this compound would likely include the loss of the hydroxyl group (-OH) to give a peak at m/z 167, and the loss of the entire carboxyl group (-COOH) to give a peak at m/z 139. Further fragmentation could involve the loss of the ethoxy group (-OC₂H₅) or parts of it, such as ethylene (B1197577) (-C₂H₄), leading to characteristic daughter ions that help confirm the structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 184 | [C₉H₉FO₃]⁺ | Molecular Ion (M⁺) |

| 167 | [M - OH]⁺ | Loss of hydroxyl radical |

| 155 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 139 | [M - COOH]⁺ | Loss of carboxyl group |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the benzene ring. Organic molecules with chromophores, such as the aromatic ring in this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one.

The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. The benzene ring itself has characteristic absorptions, and the presence of substituents—the electron-donating ethoxy group, the electron-withdrawing fluoro group, and the carboxylic acid group—will shift the position and intensity of these absorption maxima (λmax). The solvent used for the analysis can also influence the spectrum; polar solvents may cause shifts in the λmax values compared to non-polar solvents.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 200 - 300 |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for performing quantitative analysis. A reverse-phase HPLC method is typically employed for this type of polar, aromatic compound.

In a typical setup, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. By comparing the peak area of the sample to that of a known standard, the purity and concentration of this compound can be accurately determined.

Table 5: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at λmax (e.g., ~254 nm) |